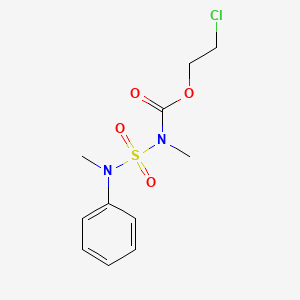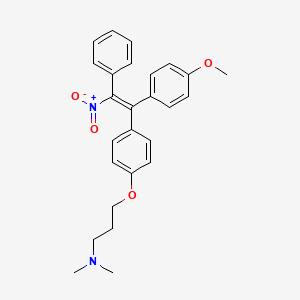
CI-680 free base, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la CI-680 base libre, (Z)- implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que le 4-méthoxybenzaldéhyde et la 3-(diméthylamino)propylamine.
Réaction de condensation : Les matières premières subissent une réaction de condensation pour former un composé intermédiaire.
Nitration : Le composé intermédiaire est ensuite soumis à une nitration à l’aide d’un agent nitrant tel que l’acide nitrique ou un mélange nitrant.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie afin d’obtenir la CI-680 base libre, (Z)- sous sa forme pure.
Méthodes de production industrielle
En milieu industriel, la production de CI-680 base libre, (Z)- peut impliquer des processus en lots ou continus à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Les méthodes industrielles courantes comprennent :
Réacteurs en lots : Ils sont utilisés pour une synthèse contrôlée avec un suivi précis des paramètres de réaction.
Réacteurs à écoulement continu : Ils permettent une production continue et conviennent à la fabrication à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La CI-680 base libre, (Z)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier la substitution aromatique électrophile, en raison de la présence des groupes méthoxy et nitro.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Substitution aromatique électrophile à l’aide de réactifs tels que le brome ou les agents chlorurants.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés halogénés.
Applications De Recherche Scientifique
La CI-680 base libre, (Z)- a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisée comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : En cours d’investigation pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisée dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de la CI-680 base libre, (Z)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par :
Cibles moléculaires : Liaison à des récepteurs ou à des enzymes spécifiques, ce qui entraîne une modulation de leur activité.
Voies impliquées : Activation ou inhibition de voies de signalisation, entraînant des effets biologiques en aval.
Comparaison Avec Des Composés Similaires
La CI-680 base libre, (Z)- peut être comparée à d’autres composés similaires, tels que :
(E)-3-(4-(3-(diméthylamino)propoxy)phényl)-2-nitro-4-méthoxystyrène : L’isomère (E) de la CI-680 base libre, (Z)-, qui a une stéréochimie différente et une activité biologique potentiellement différente.
4-méthoxy-3-nitrostyrène : Un analogue plus simple avec des groupes fonctionnels similaires mais dépourvu de la partie diméthylaminopropoxy.
La particularité de la CI-680 base libre, (Z)- réside dans sa configuration structurale spécifique et la présence à la fois des groupes nitrostyrène et méthoxyphényle, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
24136-27-4 |
|---|---|
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3/b26-25- |
Clé InChI |
UTWORILPVUAIGD-QPLCGJKRSA-N |
SMILES isomérique |
CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC |
SMILES canonique |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


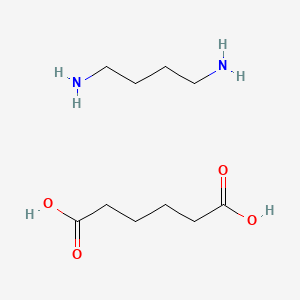

![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
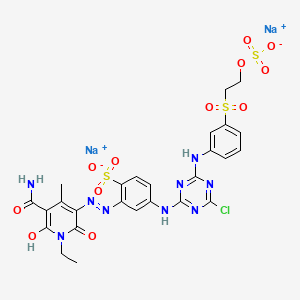

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
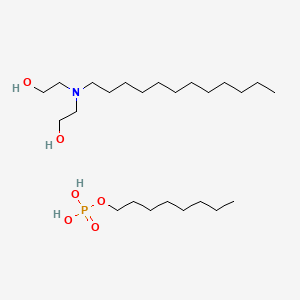
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
